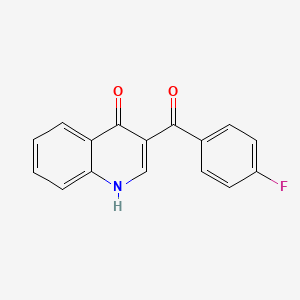![molecular formula C20H25N3O4 B2804613 4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2379985-15-4](/img/structure/B2804613.png)
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by their coupling and subsequent modifications. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Piperidine Ring: This can be synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyridine and piperidine rings can be coupled using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Final Modifications: The final steps involve introducing the methoxy and carbonyl groups under specific reaction conditions, such as using methanol and acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with others, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ilaprazole: A proton pump inhibitor with a similar pyridine structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole moiety.
Pantoprazole: Similar to omeprazole but with different substituents on the benzimidazole ring.
Uniqueness
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-10-16(4-7-21-14)27-13-15-5-8-23(9-6-15)20(25)17-12-22(2)19(24)11-18(17)26-3/h4,7,10-12,15H,5-6,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRWWQFWSKONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/new.no-structure.jpg)
![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)


![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2804544.png)

![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)

![5-[(4-methylphenyl)methyl]-4-[(2-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2804552.png)
